3-Methyl-1H-1,2,4-triazole

Übersicht

Beschreibung

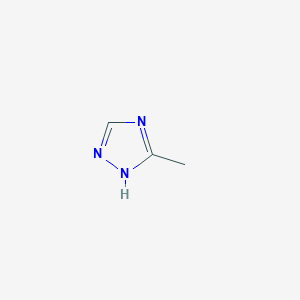

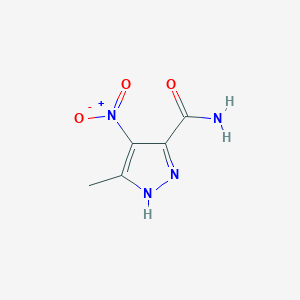

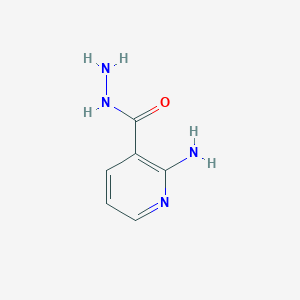

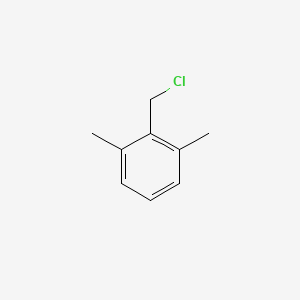

3-Methyl-1H-1,2,4-triazole is a heterocyclic compound with the empirical formula C3H5N3. It has a molecular weight of 83.09 . It’s a solid substance with a SMILES string representation of Cc1nc[nH]n1 .

Synthesis Analysis

The synthesis of 3-Methyl-1H-1,2,4-triazole and its derivatives has been a topic of interest in the field of organic chemistry. A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-1,2,4-triazole consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . The InChI key for this compound is PZKFSRWSQOQYNR-UHFFFAOYSA-N .Chemical Reactions Analysis

Triazoles, including 3-Methyl-1H-1,2,4-triazole, are known to undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

3-Methyl-1H-1,2,4-triazole is a solid substance . It has a molecular weight of 83.09 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

3-Methyl-1H-1,2,4-triazole derivatives exhibit a broad range of biological activities, including antimicrobial properties . They are used in the synthesis of compounds that act against various bacterial and fungal pathogens. For instance, triazole-based compounds like fluconazole and itraconazole are well-known antifungals used in clinical settings .

Anticancer Activity

The triazole ring is a common feature in many anticancer drugs due to its ability to form non-covalent bonds with enzymes and receptors. This interaction induces broad-spectrum biological activities, making 3-Methyl-1H-1,2,4-triazole a valuable scaffold for developing new anticancer agents .

Agrochemical Research

In agrochemistry, 3-Methyl-1H-1,2,4-triazole derivatives are utilized for their herbicidal and fungicidal properties. They play a crucial role in protecting crops by controlling a wide range of plant diseases and pests, thereby enhancing agricultural productivity .

Material Chemistry

The unique structure of 3-Methyl-1H-1,2,4-triazole facilitates its use in material chemistry, particularly in the creation of polymers and coatings that require specific properties such as thermal stability and chemical resistance .

Antiviral Treatments

3-Methyl-1H-1,2,4-triazole is also significant in the synthesis of antiviral drugs. For example, ribavirin , a broad-spectrum antiviral medication, utilizes a triazole derivative in its structure and is used in the treatment of diseases like hepatitis .

Development of Diagnostics

Due to its ability to bind with various biological targets, 3-Methyl-1H-1,2,4-triazole is used in the development of diagnostic agents. It can be incorporated into molecules that are designed to bind specifically to biomarkers, aiding in the detection and diagnosis of diseases .

Wirkmechanismus

Target of Action

3-Methyl-1H-1,2,4-triazole is a heterocyclic compound that contains two carbon and three nitrogen atoms in its structure Triazole compounds, in general, are known to interact with a variety of enzymes and receptors in biological systems . For instance, 1,2,3-triazole rings have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .

Mode of Action

For example, the 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors through various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction .

Biochemical Pathways

For instance, 1,2,3-triazole compounds have been reported to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of 3-Methyl-1H-1,2,4-triazole and its derivatives are promising. The development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions, is a significant step forward .

Eigenschaften

IUPAC Name |

5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKFSRWSQOQYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878692 | |

| Record name | 124TRIAZOLE3METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1H-1,2,4-triazole | |

CAS RN |

7170-01-6 | |

| Record name | 3-Methyl-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7170-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-METHYL-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU58ZCY8DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Methyl-1H-1,2,4-triazole?

A1: 3-Methyl-1H-1,2,4-triazole has the molecular formula C3H5N3 and a molecular weight of 83.09 g/mol. []

Q2: What spectroscopic data is available for characterizing 3-Methyl-1H-1,2,4-triazole and its derivatives?

A2: Researchers frequently utilize infrared and multinuclear NMR (1H and 13C) spectroscopy to characterize these compounds. These techniques provide insights into the compound's structure and bonding properties. [, ]

Q3: How does the structure of 3-Methyl-1H-1,2,4-triazole influence its potential for tautomerism?

A3: Research suggests a preference for the 3-RA-5-RD-1H-tautomer in both mono- and 3,5-disubstituted 1,2,4-triazoles, including derivatives of 3-Methyl-1H-1,2,4-triazole. This preference is influenced by the substituents present on the triazole ring. []

Q4: Can you provide an example of how modifications to the 3-Methyl-1H-1,2,4-triazole structure impact its crystal structure?

A4: In the case of 4-[(E)-(4-Fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle between the 1,2,4-triazole and benzene rings can vary significantly depending on the specific crystal structure. Studies have identified two independent molecules within the asymmetric unit of this compound, displaying dihedral angles of 36.85° and 7.81°, respectively. These variations in crystal structure are attributed to the influence of intermolecular interactions, such as N—H⋯S hydrogen bonds, which contribute to the overall packing arrangement of the molecules within the crystal lattice. []

Q5: Have any metal complexes incorporating 3-Methyl-1H-1,2,4-triazole or its derivatives been reported?

A5: Yes, several metal complexes have been synthesized and characterized. For example, researchers have prepared copper(II) complexes with 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione (AMT) as a ligand. The copper(II) ion coordinates with the nitrogen and sulfur atoms of the AMT ligand, forming a distorted octahedral geometry around the metal center. [, ] Additionally, a dimeric silver(I) complex containing a 1,2,4-triazole moiety has also been reported. []

Q6: Does 3-Methyl-1H-1,2,4-triazole exhibit any catalytic properties?

A6: While 3-Methyl-1H-1,2,4-triazole itself may not be a widely studied catalyst, a derivative containing this moiety, [Cu(trzadc)2(MeOH)]∙MeOH, has shown catalytic activity in the Chan-Evans-Lam arylation reaction. In this complex, trzadc represents 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid, demonstrating the potential for incorporating this structure into catalytically active compounds. []

Q7: How has computational chemistry been employed in research related to 3-Methyl-1H-1,2,4-triazole?

A7: Researchers have used theoretical calculations, including Density Functional Theory (DFT), to study the tautomeric conformations of 3-Methyl-1H-1,2,4-triazole and its derivatives. By calculating 13C NMR chemical shifts based on magnetic shielding tensors, they gain insights into the preferred tautomeric forms in solution. [] Furthermore, computational methods, such as quantitative structure-activity relationship (QSAR) modeling, are utilized to predict the reactivity of related compounds like (benzo-)triazoles. []

Q8: Are there known applications of 3-Methyl-1H-1,2,4-triazole derivatives in medicinal chemistry?

A8: Yes, derivatives of 3-Methyl-1H-1,2,4-triazole, particularly those incorporating the 1,2,4-triazole-5(4H)-thione moiety, have been investigated for their potential biological activities. For instance, compounds like 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione (SAMTT) and 4-(2,4-dihydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione (DBAMTT) have demonstrated anticorrosion properties on mild steel in hydrochloric acid solutions. [] Additionally, various triazole Schiff and Mannich bases have been synthesized and evaluated for their antimicrobial and anthelmintic activities. []

Q9: What analytical techniques are commonly employed to study 3-Methyl-1H-1,2,4-triazole and its derivatives?

A9: Common analytical techniques include:

- Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for structural characterization. [, ]

- X-ray Diffraction: This technique elucidates the crystal structures of these compounds. [, , ]

- Electrochemical techniques: Methods like potentiodynamic polarization and electrochemical impedance spectroscopy are employed to assess the anticorrosion properties of certain derivatives. []

Q10: Is there research on the environmental impact of 3-Methyl-1H-1,2,4-triazole and its derivatives?

A10: While specific information on the environmental impact of 3-Methyl-1H-1,2,4-triazole is limited within the provided research, researchers are actively investigating strategies for resource efficiency and waste management in the synthesis and application of similar heterocyclic compounds. [] Furthermore, studies evaluating the ecotoxicological effects and exploring mitigation strategies for structurally related compounds can provide valuable insights for assessing the potential environmental impact of 3-Methyl-1H-1,2,4-triazole.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)

![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)